molecular formula C13H12N2O4 B13046954 (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13046954
M. Wt: 260.24 g/mol
InChI Key: MUJMYRTUDRUYBU-GMEUVTARSA-N
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Description

(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structural features, including a nitro group at the 6th position and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Doebner hydrogen-transfer reaction, which is used to synthesize substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to both electron-withdrawing and electron-donating groups, making it versatile for the synthesis of various quinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of catalysts such as BF3·THF in solvents like MeCN (acetonitrile) has been reported to improve yields and reaction efficiency . The reaction conditions, including temperature and reagent concentrations, are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) in the presence of a catalyst, and oxidizing agents such as potassium permanganate (KMnO4). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

Chemistry

In chemistry, (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an inhibitor of various enzymes. For example, quinoline derivatives have been investigated for their ability to inhibit alkaline phosphatases, which are important in various physiological processes .

Medicine

In medicine, quinoline derivatives, including this compound, are explored for their potential therapeutic properties. These compounds have shown promise as antibacterial, antifungal, antiviral, and antitumor agents .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives have been shown to inhibit enzymes such as alkaline phosphatases by binding to their active sites . This binding prevents the enzymes from catalyzing their respective reactions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: A closely related compound with similar structural features but lacking the nitro group at the 6th position.

    8-nitroquinoline: Another quinoline derivative with a nitro group at the 8th position instead of the 6th position.

Uniqueness

The uniqueness of (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and carboxylic acid groups allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H12N2O4/c16-13(17)12-9-4-1-3-7(9)8-5-2-6-10(15(18)19)11(8)14-12/h1-3,5-7,9,12,14H,4H2,(H,16,17)/t7-,9-,12+/m1/s1

InChI Key

MUJMYRTUDRUYBU-GMEUVTARSA-N

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O

Origin of Product

United States

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